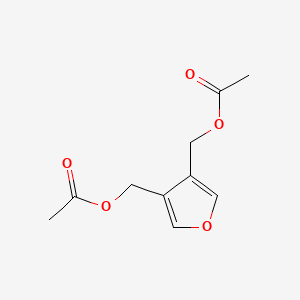

3,4-Furandimethanol, diacetate

Descripción general

Descripción

. This compound is characterized by the presence of a furan ring substituted with two acetoxymethyl groups at the 3 and 4 positions. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Furandimethanol, diacetate can be synthesized through the reaction of furfural with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out in a Claisen flask, where acetic anhydride and sulfuric acid are mixed and cooled to 10°C. Furfural is then added slowly while maintaining the temperature between 10-20°C. After the addition is complete, the mixture is allowed to warm up to room temperature, and anhydrous sodium acetate is added to neutralize the sulfuric acid. The product is then distilled under reduced pressure to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as cation-exchange resins can also be employed to improve the efficiency of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Furandimethanol, diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetoxymethyl groups to hydroxymethyl groups.

Substitution: The acetoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3,4-furandicarboxylic acid.

Reduction: Formation of 3,4-furandimethanol.

Substitution: Formation of various substituted furans depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biochemical Applications

2.1. Biocatalytic Transformations

One significant application of 3,4-furandimethanol, diacetate is in biocatalytic processes. It serves as a precursor for producing various bio-based chemicals from renewable resources. For instance, it can be transformed into 2,5-dihydroxymethylfuran (DHMF), which has been shown to have lower toxicity and does not inhibit ethanol fermentation when used in lignocellulosic hydrolysates . This property makes it a valuable compound in the production of biofuels.

2.2. Polymer Production

The derivatives of 3,4-furandimethanol are being explored as substitutes for petroleum-based aromatic diols in polymer synthesis. They can be utilized in the manufacturing of polyurethanes and polyesters, offering an environmentally friendly alternative to traditional materials . The incorporation of these furan-based compounds can enhance the mechanical properties of the resulting polymers while reducing reliance on fossil fuels.

Material Science Applications

3.1. Furan-Based Polymers

The application of this compound in creating furan-based polymers is particularly promising. These polymers can exhibit properties comparable to those derived from conventional petrochemicals. For example, polyethylene furanoate (PEF), produced from furan derivatives, shows potential as a sustainable replacement for polyethylene terephthalate (PET) due to its superior barrier properties and thermal stability .

3.2. Coatings and Adhesives

The unique chemical structure of 3,4-furandimethanol makes it suitable for formulating coatings and adhesives with enhanced performance characteristics. Its ability to cross-link with other polymers can improve adhesion and durability in various applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 3,4-Furandimethanol, diacetate involves its interaction with molecular targets and pathways within biological systems. The acetoxymethyl groups can undergo hydrolysis to release acetic acid and form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparación Con Compuestos Similares

3,4-Furandimethanol: Similar structure but lacks the acetoxymethyl groups.

3,4-Furandicarboxylic acid: An oxidation product of 3,4-Furandimethanol, diacetate.

2,5-Furandimethanol, diacetate: A structural isomer with acetoxymethyl groups at the 2 and 5 positions.

Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required .

Actividad Biológica

3,4-Furandimethanol, diacetate (C10H12O5), is a derivative of furandimethanol that has garnered attention due to its potential biological activities. This compound is characterized by its molecular weight of 212.1993 g/mol and various structural isomers. Understanding its biological activity can provide insights into its applications in pharmaceuticals and other fields.

- Molecular Formula: C10H12O5

- CAS Registry Number: 30614-73-4

- IUPAC Name: 3,4-bis(acetoxymethyl)furan

- InChIKey: BNXMUMXYSWMXEC-UHFFFAOYSA-N

The compound's structure includes two acetate groups attached to a furan ring, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and antioxidant properties. These activities are crucial for potential therapeutic applications.

Antimicrobial Activity

Studies have shown that compounds derived from furan structures can possess significant antimicrobial effects. For instance, 3,4-furandimethanol has been identified in extracts from Glycyrrhiza glabra (licorice), which also demonstrated notable antimicrobial activity against various pathogens .

Antioxidant Properties

The antioxidant potential of furan derivatives is well-documented. The presence of hydroxyl and furan moieties in the structure of 3,4-furandimethanol suggests it may effectively scavenge free radicals and reduce oxidative stress in biological systems .

Study on Antimicrobial Effects

A study published in Europe PMC investigated the antimicrobial properties of various compounds extracted from licorice roots, including 3,4-furandimethanol. The results indicated that this compound exhibited significant inhibition against pathogenic bacteria, supporting its potential use as a natural preservative or therapeutic agent .

Antioxidant Activity Assessment

Research conducted to evaluate the antioxidant capacity of furan derivatives highlighted that 3,4-furandimethanol could effectively inhibit lipid peroxidation and protect cellular components from oxidative damage. The findings suggest that the compound's structure plays a vital role in its ability to donate electrons and neutralize free radicals .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

[4-(acetyloxymethyl)furan-3-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-7(11)14-5-9-3-13-4-10(9)6-15-8(2)12/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXMUMXYSWMXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=COC=C1COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184679 | |

| Record name | 3,4-Furan-3,4-diyldimethyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30614-73-4 | |

| Record name | 3,4-Furandimethanol, 3,4-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30614-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Furan-3,4-diyldimethyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Furan-3,4-diyldimethyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-furan-3,4-diyldimethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-FURAN-3,4-DIYLDIMETHYL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AX7FRD2GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.